molecular formula C14H15F3N4O2S B2967812 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1170640-59-1

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2967812
CAS No.: 1170640-59-1
M. Wt: 360.36
InChI Key: NPTSUWDASDHVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a methyl group and an ethylamino linker to a 4-(trifluoromethyl)benzenesulfonamide moiety. This compound is representative of a broader class of sulfonamide-based molecules investigated for therapeutic applications, including enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2S/c1-10-2-7-13(21-20-10)18-8-9-19-24(22,23)12-5-3-11(4-6-12)14(15,16)17/h2-7,19H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTSUWDASDHVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in antimicrobial applications. This article reviews its synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H18F3N5O2S, with a molecular weight of approximately 405.4 g/mol. The compound features a pyridazine ring, a sulfonamide group, and a trifluoromethyl substituent, which contribute to its unique pharmacological properties.

Synthesis Methods:
The synthesis typically involves multi-step organic reactions:

  • Condensation Reaction: The reaction of 6-methylpyridazine with an appropriate ethylamine derivative.
  • Sulfonation: Introduction of the benzenesulfonamide group through controlled sulfonation reactions.

These steps require careful management of catalysts, temperatures, and solvents to ensure high yields and purity.

Antimicrobial Properties

This compound has demonstrated significant antibacterial activity . Sulfonamides, the class to which this compound belongs, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial metabolism.

Case Study:
In vitro studies have shown that this compound inhibits the growth of various bacterial strains, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with promising results.

Enzyme Inhibition

The compound's mechanism of action includes binding to specific enzymes or receptors, modulating their activity. The sulfonamide group plays a crucial role in its binding affinity and specificity. Research indicates that it may inhibit enzymes involved in metabolic pathways critical for cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of growth in S. aureus and E. coli
Enzyme InhibitionModulation of enzyme activity
Antitumor PotentialInvestigated for effects on cancer cell lines

The interaction between this compound and its biological targets involves several pathways:

  • Enzyme Binding: The compound binds to active sites on enzymes, inhibiting their function.
  • Receptor Modulation: It may alter receptor signaling pathways that are critical for cellular responses.

These interactions can lead to reduced cell proliferation in cancer cells and enhanced antibacterial activity .

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Antitumor Effects: Research indicates that it may exhibit antiproliferative effects in various cancer cell lines by targeting specific signaling pathways involved in tumorigenesis .
  • Synergistic Effects: When combined with other therapeutic agents, such as MEK inhibitors, it has shown enhanced efficacy against malignant pleural mesothelioma cells .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Molecular Weight Key Substituents Melting Point (°C) Biological Relevance Source
Target Compound 413.4* 6-methylpyridazin-3-yl, -CF₃ benzenesulfonamide Not reported Hypothetical enzyme inhibition
N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide (1g) ~600† Pyrazole-phenyl, -CF₃ benzenesulfonamide 118–180 Anticancer lead candidate
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide ~480† Isoxazole-thioether, -CF₃ phenyl Not reported Antiviral/thrombotic activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide 413.4 Furan-oxypyridazine, -CF₃ benzenesulfonamide Not reported Unknown
4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ~380† Thioxo-pyrimidine, thiazole Not reported Antimicrobial potential

*Molecular weight inferred from .
†Estimated based on structural complexity.

Key Observations:

Heterocyclic Core Variations: The target compound’s pyridazine core differentiates it from pyrazole (1g, ), isoxazole (), or thiazole () derivatives. Compounds with thioether linkages (e.g., ) exhibit distinct electronic profiles compared to the ethylamino linker in the target compound, impacting solubility and membrane permeability .

Substituent Effects :

  • The -CF₃ group in the target compound and 1g () enhances resistance to oxidative metabolism. However, 1g’s additional phenylpyrazole moiety may confer higher steric bulk, reducing bioavailability compared to the simpler pyridazine derivative.
  • The furan-oxypyridazine in introduces an oxygen atom capable of hydrogen bonding, which could improve target affinity compared to the methylpyridazine in the target compound .

Pharmacological and Physicochemical Comparisons

Key Observations:

  • Lipophilicity vs. Solubility: The target compound’s -CF₃ group likely increases lipophilicity compared to non-fluorinated analogues (e.g., 2a in ), but may reduce aqueous solubility. This contrasts with CGP12177, a beta3-agonist with low lipolytic efficacy in humans, suggesting fluorinated sulfonamides could be optimized for receptor selectivity .
  • Synthetic Complexity : Multi-step routes for pyrazole-sulfonamide hybrids () imply higher production costs than simpler pyridazine derivatives.

Q & A

Q. Which structural modifications enhance selectivity for a target of interest?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with halogen substitutions (e.g., Cl, Br) on the benzene ring or pyridazine nitrogen.
  • Co-crystallization : X-ray diffraction with target protein (e.g., COX-2) to guide rational design.
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses and affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.